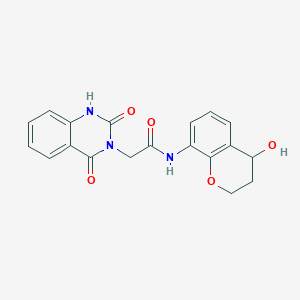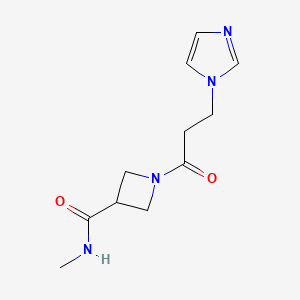![molecular formula C11H15N3O2S B6970143 N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Tiazofurin: An anticancer agent.
Abafungin: An antifungal agent.
Uniqueness
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azetidine and carboxamide groups, in conjunction with the thiazole ring, make it a versatile compound for various applications .
Properties
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-12-11(16)8-6-14(7-8)10(15)3-2-9-13-4-5-17-9/h4-5,8H,2-3,6-7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGULYOYWLQOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C(=O)CCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-prop-2-enoxybutanamide](/img/structure/B6970082.png)
![3,4-dimethyl-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6970090.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone](/img/structure/B6970100.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6970103.png)
![N-[[5-[1-(2,4,5-trifluoro-3-hydroxybenzoyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6970107.png)
![1-[(3-Chlorophenyl)methyl]-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B6970118.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6970136.png)

![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-(2-propan-2-yloxyethylamino)pyridin-3-yl]methanone](/img/structure/B6970154.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)
